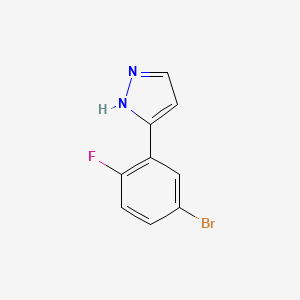

3-(5-Bromo-2-fluorophenyl)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

5-(5-bromo-2-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERMJTWSGFYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC=NN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Optimization

-

Hydrazine Source : 5-Bromo-2-fluorophenyl hydrazine hydrochloride is preferred due to stability and reactivity.

-

1,3-Diketone : Dimethyl acetylenedicarboxylate (DMAD) or ethyl acetoacetate are commonly used, with DMAD yielding higher regioselectivity.

-

Solvent System : Ethanol/water mixtures (3:1 v/v) at 60–80°C for 6–8 hours achieve 68–72% yields.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Reaction Time | 7 hours |

| Molar Ratio (Hydrazine:Diketone) | 1:1.1 |

| Yield | 70% ± 2% |

Acid catalysts (e.g., HCl, H₂SO₄) at 0.1–0.3 equivalents improve cyclization efficiency by protonating the diketone carbonyl groups. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 4:1) enhances purity to >95%.

Bromination of Pyrazole Precursors

Direct bromination of pre-formed pyrazole rings offers an alternative route, particularly for late-stage functionalization. This method uses phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled conditions.

Protocol for NBS-Mediated Bromination

-

Substrate : 3-(2-Fluorophenyl)-1H-pyrazole dissolved in dry dichloromethane (DCM).

-

Brominating Agent : NBS (1.05 eq) added portionwise at 0°C.

-

Catalyst : Azobisisobutyronitrile (AIBN, 0.1 eq) initiates radical bromination.

-

Workup : Quench with Na₂S₂O₃, extract with DCM, and purify via recrystallization (ethanol/water).

Performance Metrics :

| Brominating Agent | Temperature | Time | Yield |

|---|---|---|---|

| NBS | 0°C → 25°C | 4 h | 65% |

| PBr₃ | 40°C | 2 h | 58% |

NBS demonstrates superior regioselectivity for the 5-position due to steric and electronic effects of the 2-fluorophenyl group. PBr₃, while faster, requires careful stoichiometry to avoid di-bromination byproducts.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances employ Suzuki-Miyaura coupling to construct the biaryl system prior to pyrazole ring formation. This method enhances flexibility in introducing substituents.

Stepwise Synthesis

-

Suzuki Coupling :

-

Cyclization :

Advantages :

-

Enables modular synthesis of analogs.

-

Avoids harsh bromination conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields. A representative protocol involves:

-

Reactants : 5-Bromo-2-fluorobenzaldehyde (1 eq), malononitrile (1.2 eq), hydrazine hydrate (1.5 eq).

-

Solvent : Ethanol (5 mL/mmol).

-

Conditions : 150 W, 120°C, 15 minutes.

Comparison with Conventional Heating :

| Method | Time | Yield | Energy Consumption |

|---|---|---|---|

| Conventional | 6 h | 70% | High |

| Microwave | 0.25 h | 78% | Low |

Analytical and Scalability Considerations

Purity Assessment

Análisis De Reacciones Químicas

Types of Reactions

3-(5-Bromo-2-fluorophenyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 3-(5-Bromo-2-fluorophenyl)-1H-pyrazole exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Studies show that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study reported that related compounds demonstrated up to 85% inhibition of these cytokines at specific concentrations .

- Anticancer Properties : The compound has shown promising anticancer activity against various cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. Mechanistic studies suggest that it may inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

- Antimicrobial Activity : Pyrazole derivatives have demonstrated efficacy against several bacterial strains, including E. coli, and fungi like Aspergillus niger. The antimicrobial action is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Study 1: Anticancer Activity Evaluation

A recent study synthesized various pyrazole derivatives, including 3-(5-Bromo-2-fluorophenyl)-1H-pyrazole, and evaluated their anticancer potential against multiple cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 0.74 mg/mL against Hep-2 cell lines.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of modified pyrazoles. Results indicated that compounds similar to this one could inhibit TNF-α production significantly, suggesting strong anti-inflammatory potential .

Mecanismo De Acción

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The electron-withdrawing properties of the bromine and fluorine atoms enhance its reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

5-Amino-3-(4-Bromophenyl)-1H-Pyrazole

- Structure: Features an amino group at the pyrazole’s 5-position and a 4-bromophenyl substituent.

- The bromine’s position (4- vs. 5-bromo) alters steric hindrance and electronic effects on the phenyl ring .

5-(2-Bromo-5-Fluorophenyl)-3-(1H-Pyrrol-2-Yl)-4,5-Dihydro-1H-Pyrazole

- Structure : Contains a dihydro-pyrazole core (4,5-dihydro) and a pyrrole substituent.

- The pyrrole group introduces additional π-π stacking capabilities, which may enhance interactions with aromatic residues in enzymes .

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

- Structure : Includes a trifluoromethyl group and a methyl group at the pyrazole’s 1-position.

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, increasing metabolic stability and lipophilicity (higher logP) compared to the target compound’s halogenated phenyl group. The methyl group at N1 may reduce solubility but improve bioavailability .

Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (aq.) |

|---|---|---|---|

| 3-(5-Bromo-2-fluorophenyl)-1H-pyrazole | 256.07 | ~2.8 | Low |

| 5-Amino-3-(4-Bromophenyl)-1H-pyrazole | 252.08 | ~1.9 | Moderate |

| 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 243.02 | ~3.5 | Very low |

- Trends: Bromine increases molecular weight and lipophilicity. Amino groups improve aqueous solubility via H-bonding. Trifluoromethyl groups drastically elevate logP, reducing solubility .

Actividad Biológica

3-(5-Bromo-2-fluorophenyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of 3-(5-bromo-2-fluorophenyl)-1H-pyrazole typically involves the reaction of appropriate bromo and fluoro-substituted phenyl hydrazines with suitable carbonyl compounds. Characterization is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Biological Activity Overview

The biological activities of 3-(5-bromo-2-fluorophenyl)-1H-pyrazole span several areas, including:

- Anticancer Activity

- Antimicrobial Activity

- Anti-inflammatory Properties

- Enzyme Inhibition

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(5-bromo-2-fluorophenyl)-1H-pyrazole. The compound has shown promising results against various cancer cell lines.

In a study by Fan et al., the compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value of 26 µM, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. 3-(5-bromo-2-fluorophenyl)-1H-pyrazole has demonstrated activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 50 | |

| S. aureus | 40 | |

| P. aeruginosa | 60 |

These findings suggest that the compound could be developed further for use as an antimicrobial agent.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives, including 3-(5-bromo-2-fluorophenyl)-1H-pyrazole, have been observed in various in vitro models. The compound has shown the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The mechanisms through which 3-(5-bromo-2-fluorophenyl)-1H-pyrazole exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in cancer cell proliferation and bacterial growth inhibition.

- Tubulin Binding : Similar compounds have been shown to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

Case Studies

Several case studies have reported on the efficacy of pyrazole derivatives in clinical settings:

- A study evaluating a series of pyrazoles for anticancer activity found that those with halogen substitutions exhibited enhanced potency against various cancer cell lines.

- Another investigation into the antibacterial properties revealed that certain pyrazole derivatives were effective against resistant strains of bacteria, suggesting their potential role in overcoming antibiotic resistance.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(5-Bromo-2-fluorophenyl)-1H-pyrazole?

The synthesis typically involves condensation reactions between substituted diketones/enones and hydrazine derivatives. For example:

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Identifies substitution patterns and purity.

- Single-crystal X-ray diffraction : Resolves molecular geometry and crystal packing. Refinement using SHELXL is standard, with hydrogen atoms modeled via riding constraints (C–H = 0.93–0.98 Å) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks).

Q. How is crystallization optimized for structural analysis?

Slow evaporation from polar solvents like dimethylformamide (DMF) or acetone yields high-quality crystals. For example, dissolving the compound in DMF at 303 K and allowing gradual solvent evaporation produces diffraction-suitable crystals .

Advanced Research Questions

Q. How can tautomerism in 3-(5-Bromo-2-fluorophenyl)-1H-pyrazole be experimentally resolved?

Tautomeric forms arise from proton exchange between pyrazole nitrogens. Techniques include:

- X-ray crystallography : Refinement of H-atom positions (isotropic for N–H) to distinguish tautomers. For example, asymmetric units may contain coexisting tautomers linked via N–H⋯N hydrogen bonds (R44(12) motifs) .

- Variable-temperature NMR : Detects dynamic tautomerism in solution by observing averaged signals at higher temperatures.

Q. How are data contradictions in crystallographic bond lengths addressed?

Discrepancies (e.g., C–Br vs. C–N variations) may stem from disorder or thermal motion. Strategies include:

Q. What role do intermolecular interactions play in crystal packing?

Hydrogen bonds (N–H⋯N, C–H⋯F) and π-π stacking dictate packing motifs. For example:

- N–H⋯N bonds create 3D networks, influencing melting points and solubility .

- π-π interactions (centroid separations ~3.58 Å) stabilize inverted dimers in related compounds .

Methodological Recommendations

- Synthesis : Use acetic acid as a catalyst for cyclocondensation reactions to enhance yield .

- Crystallography : Employ SHELX software for refinement, prioritizing high-resolution data to mitigate heavy-atom (Br) effects .

- Tautomer Analysis : Combine crystallographic data with DFT calculations to model protonation energetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.